molecular formula C18H15ClN2O3 B12874250 [3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid CAS No. 70598-14-0

[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B12874250
CAS No.: 70598-14-0
M. Wt: 342.8 g/mol
InChI Key: QEVBJHISBJJETK-UHFFFAOYSA-N
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Description

[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid: is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chlorophenyl and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions to form the pyrazole ring.

    Substitution Reactions: The pyrazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the chlorophenyl and methoxyphenyl groups. This can be achieved using chlorobenzene and methoxybenzene in the presence of a suitable catalyst.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicine: : Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent, given its structural features that may interact with specific biological targets.

Industry: : The compound can be used in the development of new materials with specific electronic or optical properties, owing to its aromatic and pyrazole components.

Mechanism of Action

The mechanism of action of [3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The presence of the chlorophenyl and methoxyphenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid: Lacks the methoxy group, which may reduce its binding affinity in certain biological contexts.

    [3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid: Lacks the chlorophenyl group, which may alter its reactivity and interaction with molecular targets.

Uniqueness

  • The combination of both chlorophenyl and methoxyphenyl groups in [3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid provides a unique balance of hydrophobic and electronic properties, enhancing its potential applications in various fields.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

70598-14-0

Molecular Formula

C18H15ClN2O3

Molecular Weight

342.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]acetic acid

InChI

InChI=1S/C18H15ClN2O3/c1-24-16-8-6-15(7-9-16)21-11-13(10-17(22)23)18(20-21)12-2-4-14(19)5-3-12/h2-9,11H,10H2,1H3,(H,22,23)

InChI Key

QEVBJHISBJJETK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O

Origin of Product

United States

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